molecular formula C14H19Cl2N3O2 B12324685 Bzl-His-OMe 2 HCl

Bzl-His-OMe 2 HCl

Cat. No.: B12324685
M. Wt: 332.2 g/mol
InChI Key: CSACUQIXYWWVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-L-histidine methyl ester dihydrochloride, commonly referred to as Bzl-His-OMe 2 HCl, is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ · 2 HCl and a molecular weight of 332.23 . This compound is a derivative of histidine, an essential amino acid, and is often used in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bzl-His-OMe 2 HCl is typically synthesized through the esterification of histidine with methanol, followed by benzylation. The reaction conditions often involve the use of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Bzl-His-OMe 2 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bzl-His-OMe 2 HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bzl-His-OMe 2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bzl-His-OMe 2 HCl is unique due to its benzyl group, which enhances its chemical reactivity and binding affinity to molecular targets. This makes it particularly useful in biochemical research and industrial applications .

Properties

IUPAC Name

methyl 2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSACUQIXYWWVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.